

N-Boc-Serinol: A Comprehensive Technical Guide for Researchers

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An in-depth examination of the chemical properties, structure, and experimental applications of **N-Boc-serinol**, a critical building block in contemporary drug discovery and proteomics.

N-Boc-serinol, systematically named tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate, is a versatile bifunctional molecule widely utilized in organic synthesis.[1] Its structure incorporates a carbamate-protected amine and two primary hydroxyl groups, making it a valuable chiral building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides a detailed overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

N-Boc-serinol is a white to off-white solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below, providing a comparative overview of its characteristics.



Property	Value	Source(s)
Molecular Formula	C8H17NO4	[4]
Molecular Weight	191.22 g/mol	
Melting Point	85-89 °C	_
Boiling Point (Predicted)	363.0 ± 32.0 °C	_
Density (Predicted)	1.136 ± 0.06 g/cm ³	_
CAS Number	125414-41-7	-

Structural Information and Identification

The structural identity of **N-Boc-serinol** is well-defined by various chemical identifiers and spectroscopic data.

Identifier	Value	Source(s)
IUPAC Name	tert-butyl N-(1,3- dihydroxypropan-2- yl)carbamate	
SMILES String	CC(C)(C)OC(=O)NC(CO)CO	
InChI Key	JHBKBRLRYPYBLP- UHFFFAOYSA-N	

While specific quantitative NMR and mass spectrometry data are not readily available in the public domain, the structural features can be confirmed by standard analytical techniques. The Boc protecting group is readily identifiable in ¹H NMR spectroscopy by a characteristic singlet integrating to nine protons in the upfield region. The protons of the dihydroxypropan-2-yl backbone would present as a more complex set of multiplets. In mass spectrometry, the molecular ion peak would be expected, along with characteristic fragmentation patterns corresponding to the loss of the Boc group or water molecules.



The infrared (IR) spectrum of **N-Boc-serinol** exhibits characteristic absorption bands corresponding to its functional groups. A broad absorption in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibrations of the two hydroxyl groups. The N-H stretching of the carbamate can also contribute to this region. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the Boc protecting group. C-H stretching vibrations of the alkyl groups are observed around 2960 cm⁻¹.

Experimental Protocols Synthesis of N-Boc-Serinol

A general and widely cited method for the synthesis of **N-Boc-serinol** involves the reaction of serinol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

- Serinol (2-amino-1,3-propanediol)
- Di-tert-butyl dicarbonate (Boc₂O)
- Ethanol

Procedure:

- Dissolve serinol in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- To this solution, add di-tert-butyl dicarbonate.
- Stir the reaction mixture at room temperature for approximately 16 hours.
- Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
- Upon completion of the reaction, concentrate the solution to dryness under reduced pressure to yield N-Boc-serinol as a white solid.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel.



Boc Deprotection

The Boc group of **N-Boc-serinol** can be readily removed under mild acidic conditions to yield the free amine, 2-aminopropane-1,3-diol.

Materials:

- N-Boc-serinol
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
- · Dichloromethane (DCM) or other suitable organic solvent

Procedure:

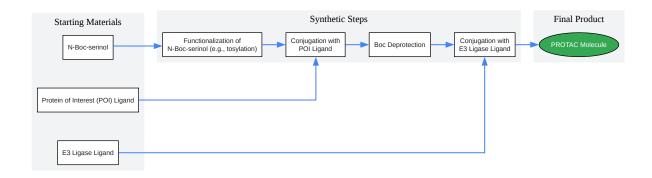
- Dissolve **N-Boc-serinol** in a suitable organic solvent such as dichloromethane.
- Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in an organic solvent.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
 The resulting product is the corresponding salt of the deprotected amine.

Applications in PROTAC Synthesis

N-Boc-serinol is a key building block in the synthesis of PROTACs, where it serves as a versatile linker. The two hydroxyl groups can be further functionalized to attach ligands for a target protein and an E3 ubiquitin ligase. The Boc-protected amine allows for orthogonal chemical strategies during the multi-step synthesis of these complex heterobifunctional molecules.

The general workflow for incorporating **N-Boc-serinol** into a PROTAC is depicted in the following diagram.





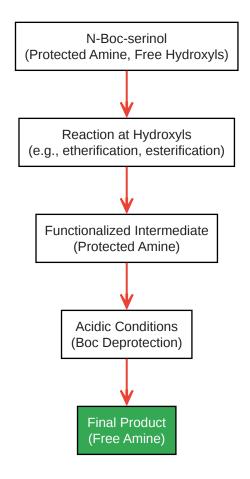
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PROTAC Synthesis Workflow using **N-Boc-serinol**.

Logical Relationship in Synthesis and Deprotection

The chemical logic underpinning the use of **N-Boc-serinol** in multi-step synthesis relies on the differential reactivity of its functional groups. The Boc group provides robust protection for the amine under a variety of reaction conditions, while the hydroxyl groups are available for modification. Subsequent removal of the Boc group under acidic conditions unmasks the amine for further reaction, illustrating a key principle of protecting group chemistry.





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Protecting group strategy for **N-Boc-serinol**.

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